molecular formula C25H26N2O3S B11368372 N-benzyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide

N-benzyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide

Cat. No.: B11368372
M. Wt: 434.6 g/mol
InChI Key: HTKBUQFIXKMABY-UHFFFAOYSA-N
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Description

N-benzyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, an isopropyl group, and a dibenzo[c,e][1,2]thiazine core with a dioxido functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the dibenzo[c,e][1,2]thiazine core.

    Introduction of the isopropyl group: The isopropyl group is introduced through alkylation reactions.

    Oxidation to form the dioxido functionality: The oxidation of the thiazine ring to introduce the dioxido functionality is achieved using oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the benzyl and methylacetamide groups: The final step involves the attachment of the benzyl and N-methylacetamide groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the thiazine ring.

    Reduction: Reduction reactions can target the dioxido functionality, converting it back to the thiazine form.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and methylacetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used under basic or acidic conditions.

Major Products Formed

    Oxidation: Further oxidized derivatives of the thiazine ring.

    Reduction: Reduced forms of the dioxido functionality.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with receptors: Modulating the activity of receptors on cell surfaces.

    Induction of oxidative stress: Generating reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide
  • 2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide

Uniqueness

N-benzyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-benzyl-2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-methylacetamide

InChI

InChI=1S/C25H26N2O3S/c1-18(2)20-13-14-23-22(15-20)21-11-7-8-12-24(21)31(29,30)27(23)17-25(28)26(3)16-19-9-5-4-6-10-19/h4-15,18H,16-17H2,1-3H3

InChI Key

HTKBUQFIXKMABY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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